![molecular formula C16H34O2Si B14153089 2-[3-(Trimethylsilyl)propyl]decanoic acid CAS No. 88729-67-3](/img/structure/B14153089.png)
2-[3-(Trimethylsilyl)propyl]decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trimethylsilyl)propyl]decanoic acid is an organic compound with the molecular formula C16H34O2Si It is characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further connected to a decanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)propyl]decanoic acid typically involves the introduction of the trimethylsilyl group to a propyl chain, followed by its attachment to a decanoic acid molecule. One common method involves the reaction of 3-(trimethylsilyl)propyl bromide with decanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trimethylsilyl)propyl]decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[3-(Trimethylsilyl)propyl]decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential role in modifying biological molecules and enhancing their stability.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-(Trimethylsilyl)propyl]decanoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid: A simpler fatty acid without the trimethylsilyl group.
3-(Trimethylsilyl)propylamine: Contains the trimethylsilyl group but with an amine instead of a carboxylic acid.
Trimethylsilyl chloride: A reagent commonly used to introduce the trimethylsilyl group into other molecules.
Uniqueness
2-[3-(Trimethylsilyl)propyl]decanoic acid is unique due to the combination of the trimethylsilyl group and the decanoic acid moiety. This structural feature imparts specific chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
88729-67-3 |
|---|---|
Formule moléculaire |
C16H34O2Si |
Poids moléculaire |
286.52 g/mol |
Nom IUPAC |
2-(3-trimethylsilylpropyl)decanoic acid |
InChI |
InChI=1S/C16H34O2Si/c1-5-6-7-8-9-10-12-15(16(17)18)13-11-14-19(2,3)4/h15H,5-14H2,1-4H3,(H,17,18) |
Clé InChI |
CJMUCFAGIBNWBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC[Si](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


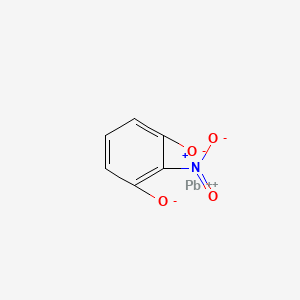
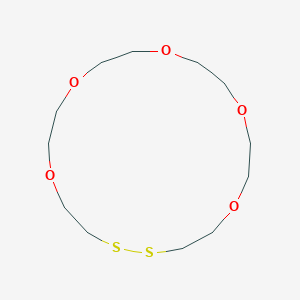
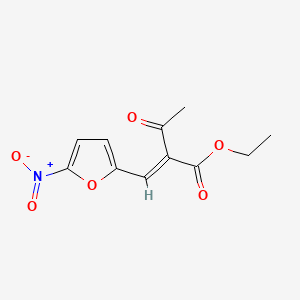
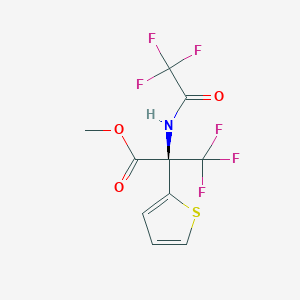
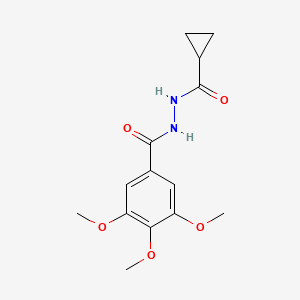
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)

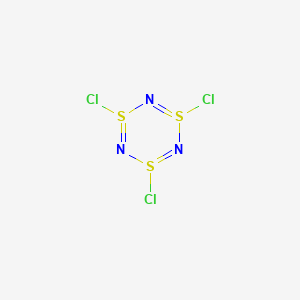
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
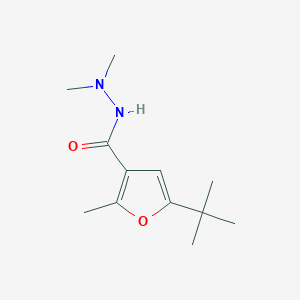
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
